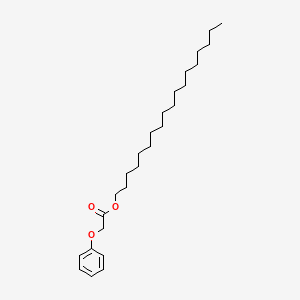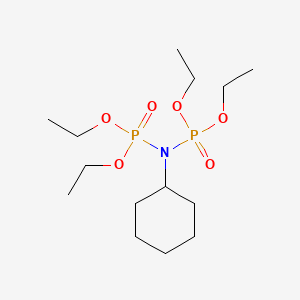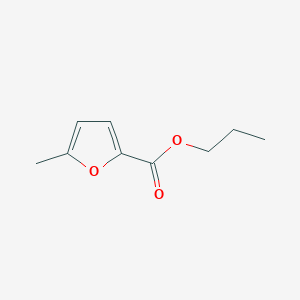![molecular formula C11H17NO B14313746 Phenol, 3-[(3-methylbutyl)amino]- CAS No. 110122-99-1](/img/structure/B14313746.png)
Phenol, 3-[(3-methylbutyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-[(3-methylbutyl)amino]- is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a 3-[(3-methylbutyl)amino] substituent attached to the phenol ring, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[(3-methylbutyl)amino]- can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a 3-methylbutylamine. The reaction typically requires a strong base, such as sodium hydroxide, to deprotonate the amine and facilitate the nucleophilic attack on the aromatic ring.
Industrial Production Methods
Industrial production of Phenol, 3-[(3-methylbutyl)amino]- often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 3-[(3-methylbutyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phenol, 3-[(3-methylbutyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the manufacture of dyes, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of Phenol, 3-[(3-methylbutyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its phenolic structure allows it to participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Phenol, 3-[(3-methylbutyl)amino]- can be compared with other similar compounds, such as:
Phenol, 3-amino-: Similar in structure but lacks the 3-methylbutyl group, resulting in different chemical and biological properties.
Phenol, 4-[(3-methylbutyl)amino]-: Similar but with the amino group in the para position, leading to variations in reactivity and applications.
The unique structure of Phenol, 3-[(3-methylbutyl)amino]- gives it distinct properties and makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
110122-99-1 |
|---|---|
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
3-(3-methylbutylamino)phenol |
InChI |
InChI=1S/C11H17NO/c1-9(2)6-7-12-10-4-3-5-11(13)8-10/h3-5,8-9,12-13H,6-7H2,1-2H3 |
Clé InChI |
CYHHXZCPTKEZMC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNC1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


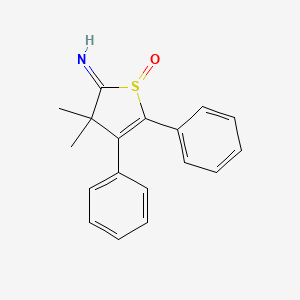
![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)
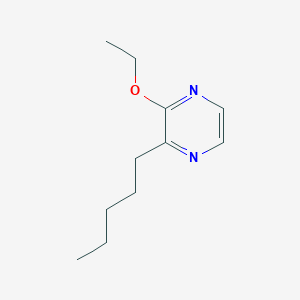
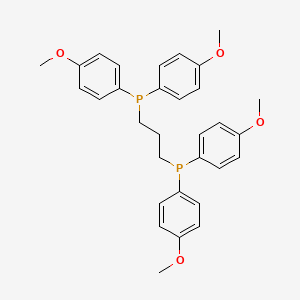
![(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene](/img/structure/B14313695.png)

![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)

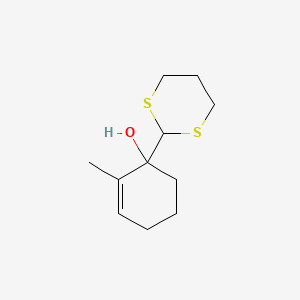
![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)

